molecular formula C10H8FN5 B2573016 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole CAS No. 321430-79-9

5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole

Cat. No. B2573016
CAS RN: 321430-79-9
M. Wt: 217.207
InChI Key: PZFMICVTXGSQCF-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Menteşe, Ülker, & Kahveci (2015) reported the synthesis of benzimidazole derivatives, including those with 1,2,4-triazole, which exhibited significant antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new antimicrobial agents.

Antibacterial Activity

Compounds including 1,2,4-triazole heterocycles have been investigated for their antibacterial activity against various bacteria, mold, and yeast (Tien et al., 2016). This research underlines the importance of these compounds in the field of antibacterial drug development.

Proton Conductivity in Fuel Cells

Benzimidazole and triazole-functionalized copolymers have been studied for their application in proton exchange membrane fuel cells (PEMFC). Their proton conductivity, especially under low humidity conditions, is noteworthy (Campagne et al., 2013).

Anticancer Agents

Derivatives of benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines have been synthesized and evaluated for their potential as anticancer agents. They have shown significant broad-spectrum anticancer activity, indicating their usefulness in cancer therapy (Husain et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives have been explored as corrosion inhibitors for mild steel in acidic environments, demonstrating their utility in industrial applications (Yadav et al., 2013).

Antitubercular and Antimicrobial Activities

Some benzimidazole acetic acid derivatives, associated with 1,2,4-triazolone, have been synthesized and found to have promising antitubercular and antimicrobial activities, underscoring their potential in treating bacterial infections (Maste et al., 2011).

properties

IUPAC Name

6-fluoro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMICVTXGSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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